1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose

Catalog No.
S907953
CAS No.
120143-22-8
M.F
C17H19N3O7
M. Wt
377.353
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribo...

CAS Number

120143-22-8

Product Name

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose

IUPAC Name

[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 2-methylbenzoate

Molecular Formula

C17H19N3O7

Molecular Weight

377.353

InChI

InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1

InChI Key

WLSQDUZXMHIZCA-BOEXNKMNSA-N

SMILES

CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is a synthetic carbohydrate derivative. While its natural origins are unknown, it serves as a useful building block in organic synthesis for the preparation of more complex carbohydrates, particularly modified nucleosides for use in nucleic acid research [].


Molecular Structure Analysis

The key features of the molecule include:

  • A five-membered sugar ring (ribofuranose) with the characteristic furanose form containing one oxygen atom.
  • An azide group (N3) replacing a hydroxyl group at the 3rd position. Azide groups are reactive and can be readily transformed into other functionalities.
  • Acetyl groups (CH3CO) at the 1st and 5th positions. These are electron-withdrawing groups that can affect the reactivity of the molecule.
  • A toluoyl group (CH3C6H4CO) at the 5th position. This bulky group can influence the conformation of the molecule and its interaction with other molecules.

Chemical Reactions Analysis

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is a valuable intermediate for the synthesis of modified nucleosides. A common reaction involves replacing the azide group with an amine group using Staudinger reduction []. This transformation allows for the introduction of various functionalities at the 3rd position, leading to diverse nucleoside analogs.

(R-N3) + PPh3 + H2O -> R-NH2 + Ph3PO + N2

(R represents the rest of the molecule) []

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose itself does not have a known mechanism of action within biological systems. However, the modified nucleosides derived from it can have various functionalities depending on the modifications introduced. These modified nucleosides can be incorporated into RNA molecules, potentially affecting their stability, folding, or interaction with other molecules []. The specific mechanism of action would depend on the nature of the modifications.

Organic Synthesis:

1,2-Di-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose serves as a valuable intermediate in the synthesis of various complex carbohydrates, particularly modified nucleosides and nucleoside analogues. Its presence facilitates the introduction of specific functionalities, such as the azide group, which can be further transformed into diverse chemical groups for functional studies. For instance, a research article describes its utilization in the synthesis of a C-nucleoside analogue exhibiting antiviral properties [].

Glycosylation Studies:

The molecule's structure allows it to participate in glycosylation reactions, a crucial process in the formation of glycosidic bonds between carbohydrates. These bonds are essential components of various biomolecules, including DNA, RNA, and glycoproteins. Studies have employed 1,2-Di-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose as a glycosyl donor for the synthesis of complex oligosaccharides, contributing to the understanding of carbohydrate-protein interactions and the development of novel therapeutic agents [].

XLogP3

2.8

Dates

Modify: 2023-08-15

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